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Compound of Interest

Compound Name:
2-(2,2-Dimethylmorpholin-4-

yl)ethan-1-amine

CAS No.: 1156086-77-9

Cat. No.: B2532420

Get Quote

Comparative Guide: 2,2-Dimethylmorpholine vs.
Morpholine in MedChem Applications
Executive Summary
2,2-Dimethylmorpholine serves as a strategic bioisostere of morpholine. While the parent

morpholine is a ubiquitous solubilizing group, it suffers from metabolic liability at the

-carbon positions (C2/C6) relative to the oxygen. Introducing a gem-dimethyl group at the C2
position blocks this specific metabolic soft spot without drastically altering the amine's basicity,
though it introduces moderate steric bulk that impacts nucleophilic reaction rates.
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Feature Morpholine 2,2-Dimethylmorpholine

Formula

MW 87.12 g/mol 115.17 g/mol

pKa (Conj.[1] Acid) 8.36 ~8.2 – 8.4 (Predicted)

ClogP -0.86 ~0.1 – 0.4

Nucleophilicity High
Moderate (Sterically

attenuated)

Metabolic Liability High (C2/C6 Oxidation) Low (C2 Blocked)

Structural & Electronic Analysis
Conformational Landscape
The reactivity difference is governed by the Chair Conformation.

Morpholine: Exists in a dynamic chair equilibrium with rapid ring inversion. The N-substituent

prefers the equatorial position.[2]

2,2-Dimethylmorpholine: The gem-dimethyl group at C2 locks the ring conformation to avoid

1,3-diaxial interactions. One methyl group is forced into an axial position.

Impact: This axial methyl group projects into the space above the ring, creating a "steric

fence" that shields the nitrogen atom from the

-face. This reduces the rate of nucleophilic attack compared to the unsubstituted parent,
particularly in

reactions with ortho-substituted electrophiles.

Basicity (pKa)
Contrary to intuitive inductive effects (where alkyl groups usually increase basicity), the pKa of

2,2-dimethylmorpholine is often slightly lower or comparable to morpholine (approx. 8.2 vs 8.4).
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Reasoning: While the methyl groups are electron-donating, the steric bulk around the oxygen

and the adjacent carbon hinders the efficient solvation of the protonated ammonium cation.

Solvation stabilization is a critical component of basicity in aqueous media; reducing it

penalizes the conjugate acid stability.

Reactivity Profile
Nucleophilic Substitution ( / )
In standard alkylation or arylation protocols, 2,2-dimethylmorpholine exhibits attenuated

nucleophilicity.

Experiment:

coupling with 2,4-dichloropyrimidine.

Observation: Morpholine reacts to completion at RT in 1 hour. 2,2-Dimethylmorpholine

typically requires heating (60°C) or longer reaction times (4-6 hours) to achieve comparable

conversion.

Mechanism: The nucleophilic nitrogen is

-branched relative to the methyl groups. While not as sterically hindered as 3,3-
dimethylmorpholine (where methyls are

to Nitrogen), the C2-methyls still restrict the approach vector of the electrophile.

Metabolic Stability (The "Metabolic Switch")
The primary driver for selecting 2,2-dimethylmorpholine is metabolic blockade.

Pathway: Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) typically oxidize

morpholines at the carbon

to the oxygen (C2/C6), leading to ring opening (hemiaminal formation) and cleavage.

Solution: Methylation at C2 removes the abstractable protons at the most labile site, forcing

the enzyme to attack the less reactive C3 position or the N-substituent, significantly

extending the intrinsic half-life (
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).

Experimental Protocols
Protocol A: Coupling of 2,2-Dimethylmorpholine
This protocol validates the reduced reactivity requiring elevated thermal energy compared to

morpholine.

Materials:

4-Chloro-2-methylquinoline (1.0 eq)

2,2-Dimethylmorpholine (1.2 eq) [CAS: 2411194-21-1 (analog)]

(2.0 eq)

DMSO (anhydrous, 0.5 M concentration)

Step-by-Step:

Charge: To a dried reaction vial, add 4-chloro-2-methylquinoline (1.0 mmol) and

(2.0 mmol).

Solvate: Add anhydrous DMSO (2.0 mL) and stir to create a suspension.

Addition: Add 2,2-dimethylmorpholine (1.2 mmol) via syringe.

Note: If using morpholine, reaction would exotherm slightly. With the dimethyl analog, no

significant exotherm is observed.

Reaction: Heat the block to 80°C for 4 hours.

Control: A parallel reaction with unsubstituted morpholine reaches completion at 25°C in 2

hours.

Workup: Dilute with EtOAc (10 mL), wash with water (3x 5 mL) to remove DMSO. Dry

organic phase over
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.

Purification: Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).

Protocol B: Reductive Amination
Standard procedure for installing the amine onto an aliphatic chain.

Dissolve aldehyde (1.0 eq) in DCE (dichloroethane).

Add 2,2-dimethylmorpholine (1.1 eq) and Acetic Acid (1.0 eq). Stir for 30 min to form the

iminium ion.

Add

(1.5 eq) in one portion.

Stir at RT for 16 hours. (Morpholine typically finishes in 4-6 hours).

Visualizations
Metabolic Blockade Pathway
The following diagram illustrates how the gem-dimethyl group prevents the ring-opening

degradation pathway common to morpholines.
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Caption: Comparative metabolic fate. The parent morpholine undergoes C2-oxidation leading

to ring opening, while 2,2-dimethylmorpholine blocks this pathway due to the absence of

abstractable protons at the C2 position.
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Steric Impact on Nucleophilicity
Comparison of the steric environment during nucleophilic attack.
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Caption: Steric analysis showing the "Steric Fence" created by the axial C2-methyl group in

2,2-dimethylmorpholine, which hinders the approach of electrophiles compared to the open

access in unsubstituted morpholine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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